molecular formula C12H11BrN2O2S B5643559 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5643559
M. Wt: 327.20 g/mol
InChI Key: OZKCZOJVKUOFSM-UHFFFAOYSA-N
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Description

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that features a bromine atom, a pyridin-3-ylmethyl group, and a benzenesulfonamide moiety

Biochemical Analysis

Biochemical Properties

4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The compound can bind to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to interact with certain receptor proteins, affecting their conformation and function .

Cellular Effects

The effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide has been found to alter gene expression profiles, affecting the transcription of genes involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide can interact with transcription factors, influencing their ability to regulate gene expression. These molecular interactions contribute to the compound’s overall effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the levels of metabolites and overall cellular energy balance. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. Additionally, it may bind to intracellular proteins, affecting its localization and concentration within cells. These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and efficacy in different cellular contexts .

Subcellular Localization

The subcellular localization of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the compound’s localization and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide reagent, typically under basic conditions.

    Pyridin-3-ylmethyl Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-ylmethyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activity or protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 4-bromo-N-(pyridin-4-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and the pyridin-3-ylmethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these structural features are advantageous.

Properties

IUPAC Name

4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKCZOJVKUOFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure described for example 26a the use of 4-bromo-benzenesulfonyl chloride (1.278 g, 5.0 mmol) in 10 mL dichloromethane and C-Pyridin-3-yl-methylamine (541 mg, 5.0 mmol) and triethylamine (708 μL, 5.0 mmol) in 5 mL dichloromethane gives 4-bromo-N-pyridin-3-ylmethyl-benzenesulfonamide (1.54 g) as a pale yellow oil which slowly crystallizes upon storage at ambient temperature. Further purification is not necessary. MS (m/e): 328 (M+H).
Quantity
1.278 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Quantity
708 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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